Home > Products > Screening Compounds P99993 > 4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline
4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline - 1216128-43-6

4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline

Catalog Number: EVT-2839050
CAS Number: 1216128-43-6
Molecular Formula: C16H20N4
Molecular Weight: 268.364
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

    Compound Description: SAR216471 is a potent, reversible antagonist of the P2Y12 receptor. Developed as a potential alternative to clopidogrel, it exhibits strong antiplatelet and antithrombotic activity in vivo [].

1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea (GLPG2938)

    Compound Description: GLPG2938 is an S1P2 antagonist [].

    Compound Description: This compound served as a versatile starting material for synthesizing various heterocyclic systems, some demonstrating potential biological activities [].

4-Phenyl-6-aryl-2-[3-(4-arylpiperazin-1-yl)propyl]pyridazin-3-ones

    Compound Description: This series of compounds, structurally similar to trazodone, exhibited potent analgesic activity in the phenylbenzoquinone-induced writhing test, surpassing the potency of acetaminophen and noramidopyrine [].

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

    Compound Description: These two series of compounds demonstrated notable antimicrobial activity against Escherichia coli, Bacillus cereus, and Candida albicans [].

N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine

    Compound Description: The crystal structure of this compound was reported, providing insights into its molecular geometry and intermolecular interactions [].

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulphonamide derivatives

    Compound Description: This class of compounds exhibited good to moderate antimicrobial activity against various microorganisms [].

1-(6-{[6-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1,3-benzothiazol-2-yl)-3-(2-morpholin-4-ylethyl)urea

    Compound Description: This compound is an antitumor agent [].

(S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

    Compound Description: PF-04254644 is a selective inhibitor of the receptor tyrosine kinase c-Met, initially showing promise in cancer treatment but later discontinued due to cardiotoxicity concerns attributed to its broad phosphodiesterase family inhibition [].

    Relevance: This compound shares a [, , ]triazolo[4,3-b]pyridazine core structure with 4-(6-(azepan-1-yl)pyridazin-3-yl)aniline, highlighting the importance of this scaffold in medicinal chemistry. While the target compound features an azepan-1-yl group on the pyridazine ring, PF-04254644 has a 1-methyl-1H-pyrazol-4-yl substituent at the same position, emphasizing the potential for diverse biological activities by modifying this site.

6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant)

    Compound Description: Irdabisant is a potent and selective histamine H3 receptor inverse agonist [].

    Compound Description: This class of compounds exhibited positive inotropic activity in animal models, potentially acting as non-steroidal cardiotonics [].

N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)

    Compound Description: MK-0974 is a potent, orally active calcitonin gene-related peptide (CGRP) receptor antagonist [, ].

6-[(4-Imidazol-1-yl)-phenyl]-4-phenyl 4,5-dihydro-2H-pyridazin-3-one

    Compound Description: This pyridazinone derivative inhibited PAF-acether-induced blood platelet aggregation in vitro and ex vivo, suggesting potential as a blood platelet aggregation inhibitor [].

3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)quinazolin-4(3H)-ones

    Compound Description: This series of compounds demonstrated promising antimicrobial and antitubercular activities [].

3-(1-{3-[5-(1-methylpiperidin-4-ylmethoxy)pyrimidin-2-yl]benzyl}-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile hydrochloride

    Compound Description: Polymorphic forms and a preparation method for this compound were patented due to its potential for inhibiting kinase signal transduction, particularly tyrosine kinases [].

6-(Pyrazolo[1,5-a]pyridin-3-yl)pyridazinones

    Compound Description: These compounds were synthesized using a concise route involving cycloaddition and condensation reactions, highlighting their potential pharmacological relevance [].

Ethyl 1-[6-(dimethyl­amino)pyridazin-3-yl]-5-methyl-1H-pyrazole-4-carboxyl­ate

    Compound Description: This compound has a reported crystal structure, revealing insights into its molecular geometry and intermolecular interactions [].

N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722)

    Compound Description: BOS172722 is a potent monopolar spindle 1 (MPS1) kinase inhibitor that progressed to Phase 1 clinical trials as a potential anticancer therapy [].

N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives

    Compound Description: These pyrazole-based imino compounds were synthesized and found to exhibit moderate to good antibacterial activity [].

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

    Compound Description: SAR125844 is a potent and selective MET kinase inhibitor, specifically targeting both wild-type MET and several clinically relevant mutants. The compound showed efficacy in preclinical models and was investigated as a potential therapeutic for MET-dependent cancers [].

2,6-Di(thiophen-2-yl)aniline and 2,2’-(thiophen-2,5-diyl)dianiline copolymers

    Compound Description: These copolymers were synthesized by incorporating aniline units or blocks with 2,6-di(thiophen-2-yl)aniline and 2,2’-(thiophen-2,5-diyl)dianiline monomers, leading to enhanced solubility and improved photovoltaic efficiency compared to their respective homopolymers [].

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate

    Compound Description: The crystal structures of these two compounds, both containing a dihydropyridazinone core, were determined, revealing their molecular geometries and intermolecular interactions [].

    Compound Description: This compound is a potent and selective histamine H3 receptor antagonist [].

    Compound Description: This series of compounds exhibited notable antioxidant activity as demonstrated by the DPPH assay [].

2-{4-(t-Amino)-2-(but-2-yn-1-yl)}-1,3-benzothiazole derivatives

    Compound Description: These benzothiazole derivatives demonstrated significant antibacterial and antifungal activity [].

    Compound Description: These compounds were efficiently synthesized using a three-step reaction sequence involving N-alkylation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and [4 + 2] cyclization reactions [].

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247)

    Compound Description: Apixaban is a potent, selective, orally bioavailable inhibitor of blood coagulation factor Xa [].

Substituted derivatives of 4-(4-piperidin-4-yl-piperazin-1-yl)-azepan

    Compound Description: This class of compounds acts as neurokinin antagonists, demonstrating potential for treating conditions involving neurokinin signaling pathways [].

6-Imino-4-(methylthio)-2-(pyridin-3-yl)-6H-1,3-thiazine-5-carbonitrile

    Compound Description: This compound and its 4-substituted derivatives, synthesized from thionicotinamide and bis(methylthio)methylene malononitrile, showed potent antioxidant activity [].

1-[(Pyrazol-3-yl)methyl]pyridazin-6-ones

    Compound Description: This class of compounds was synthesized from ethyl 4-(4,5-dichloro-6-oxopyridazin-1-yl)-3-oxobutanoate [].

Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates

    Compound Description: This class of compounds, along with related dipeptides, was efficiently synthesized in a one-pot reaction starting from amino acid esters and azides [].

6-(Biphenyl-4-yl)-2-[2-(indol-1-yl)ethyl]-4,5-dihydropyridazin-3(2H)-one

    Compound Description: Researchers attempted to synthesize this compound through a single-pot reaction from a related pyridazinone derivative [].

    Compound Description: AZD6703 is a clinical-stage p38α MAP kinase inhibitor developed for treating inflammatory diseases [].

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)-quinoline-3-carb oxylic acid

    Compound Description: This fluorinated quinoline derivative exhibits broad-spectrum antibacterial activity, surpassing the activity of nalidixic acid, pipemidic acid, and piromidic acid [].

References

Overview

4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline is an organic compound characterized by its unique molecular structure, which includes a pyridazine ring substituted with an azepane group and an aniline moiety. This compound exhibits potential applications in medicinal chemistry and materials science due to its structural properties.

Source

The compound's molecular formula is C16H20N4C_{16}H_{20}N_{4}, indicating it contains carbon, hydrogen, and nitrogen atoms. Its synthesis is often explored in the context of developing new therapeutic agents and materials with specific electronic or optical properties.

Classification

4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline falls under the classification of heterocyclic compounds, specifically those containing nitrogen in their ring structures. Its components—pyridazine, azepane, and aniline—are significant in various chemical and biological processes.

Synthesis Analysis

Methods

The synthesis of 4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline typically involves several key steps:

  1. Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
  2. Introduction of the Azepane Group: This step often involves nucleophilic substitution reactions where an appropriate azepane derivative reacts with the pyridazine ring.
  3. Attachment of the Aniline Moiety: The final step usually entails a coupling reaction, such as a Buchwald-Hartwig amination, where an aniline derivative reacts with the pyridazine ring.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Weight: Approximately 284.36 g/mol.
  • Functional Groups: Presence of amine (–NH), pyridazine (N-containing heterocycle), and azepane (cyclic amine).
Chemical Reactions Analysis

Reactions

4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline can undergo various chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions may be performed using lithium aluminum hydride or sodium borohydride.
  3. Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on substituents present on the pyridazine ring.

Technical Details

Common reagents for these reactions include:

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Mechanism of Action

Process

The mechanism of action for 4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline involves interactions with biological targets. The azepane group may interact with specific receptors while the pyridazine ring can engage in hydrogen bonding and π-π interactions.

Data

These interactions are crucial for modulating enzyme activity or receptor functions, which can lead to various biological effects relevant in pharmacology.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically a crystalline solid at room temperature. Specific melting points and solubility data would need to be experimentally determined.

Chemical Properties

Chemical properties include stability under various pH conditions and reactivity towards electrophiles or nucleophiles due to its functional groups.

Relevant data includes:

  • Solubility: Solubility in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Stability under ambient conditions but sensitive to strong oxidizing agents.
Applications

Scientific Uses

4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline has several notable applications:

  1. Medicinal Chemistry: It serves as a pharmacophore for developing new therapeutic agents targeting specific diseases.
  2. Materials Science: Investigated for its electronic or optical properties which may lead to novel material applications.
  3. Biological Studies: Used to explore interactions with biological targets such as enzymes or receptors, contributing to drug discovery efforts.

Properties

CAS Number

1216128-43-6

Product Name

4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline

IUPAC Name

4-[6-(azepan-1-yl)pyridazin-3-yl]aniline

Molecular Formula

C16H20N4

Molecular Weight

268.364

InChI

InChI=1S/C16H20N4/c17-14-7-5-13(6-8-14)15-9-10-16(19-18-15)20-11-3-1-2-4-12-20/h5-10H,1-4,11-12,17H2

InChI Key

YJEPZUZSSHISME-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.